2-((3-(4-Hydroxy-3-methoxybenzyl)thioureido)methyl)-3-(3,4-dimethylphenyl)propyl pivalate
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Overview
Description
2-((3-(4-Hydroxy-3-methoxybenzyl)thioureido)methyl)-3-(3,4-dimethylphenyl)propyl pivalate is a complex organic compound. It features a thiourea group, a hydroxy-methoxybenzyl moiety, and a pivalate ester. Compounds like this are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-Hydroxy-3-methoxybenzyl)thioureido)methyl)-3-(3,4-dimethylphenyl)propyl pivalate likely involves multiple steps:
Formation of the thiourea group: This can be achieved by reacting an amine with an isothiocyanate.
Introduction of the hydroxy-methoxybenzyl moiety: This step might involve a nucleophilic substitution reaction.
Esterification to form the pivalate: This typically involves reacting the alcohol with pivaloyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The thiourea group can be reduced to a thiol.
Substitution: The methoxy group can undergo nucleophilic substitution.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a thiol.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: Compounds with thiourea groups are often used as catalysts in organic reactions.
Synthesis: Used as intermediates in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitors of enzymes due to the presence of the thiourea group.
Antimicrobial Activity: Studied for potential antimicrobial properties.
Medicine
Drug Development: Potential lead compounds for the development of new drugs.
Diagnostics: Used in the development of diagnostic agents.
Industry
Materials Science: Used in the development of new materials with specific properties.
Agriculture: Potential use as agrochemicals.
Mechanism of Action
The mechanism of action would depend on the specific application. For example, as an enzyme inhibitor, the compound might bind to the active site of the enzyme, blocking substrate access. The hydroxy and methoxy groups could participate in hydrogen bonding, while the thiourea group might interact with metal ions or other active site residues.
Comparison with Similar Compounds
Similar Compounds
Thiourea derivatives: Compounds with similar thiourea groups.
Hydroxy-methoxybenzyl compounds: Compounds with similar aromatic moieties.
Pivalate esters: Compounds with similar ester groups.
Uniqueness
The combination of these functional groups in 2-((3-(4-Hydroxy-3-methoxybenzyl)thioureido)methyl)-3-(3,4-dimethylphenyl)propyl pivalate might confer unique properties, such as specific binding affinities or reactivity profiles, making it a valuable compound for research and development.
Properties
Molecular Formula |
C26H36N2O4S |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
[2-[(3,4-dimethylphenyl)methyl]-3-[(4-hydroxy-3-methoxyphenyl)methylcarbamothioylamino]propyl] 2,2-dimethylpropanoate |
InChI |
InChI=1S/C26H36N2O4S/c1-17-7-8-19(11-18(17)2)12-21(16-32-24(30)26(3,4)5)15-28-25(33)27-14-20-9-10-22(29)23(13-20)31-6/h7-11,13,21,29H,12,14-16H2,1-6H3,(H2,27,28,33) |
InChI Key |
KDYVIORLSJSMTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(CNC(=S)NCC2=CC(=C(C=C2)O)OC)COC(=O)C(C)(C)C)C |
Origin of Product |
United States |
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